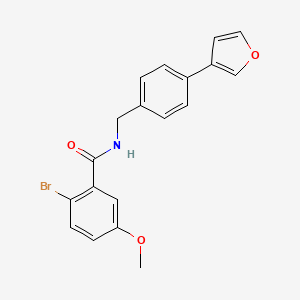
2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide is a chemical compound that has shown potential for use in scientific research. It is a small molecule that has been synthesized in the laboratory and has been found to have interesting properties that make it useful for studying various biological processes. In
Applications De Recherche Scientifique
Photodynamic Therapy
- The compound has been investigated for its potential in photodynamic therapy, particularly due to its significant photosensitizing abilities, which are suitable for photocatalytic applications. These properties, including good solubility in common solvents, monomeric species, adequate and favorable fluorescence, singlet oxygen production, and photostability, make it a potential candidate for cancer treatment through photodynamic therapy (Öncül, Öztürk, & Pişkin, 2022).
Synthesis of Natural Products
- The compound has been utilized in the synthesis of natural diarylheptanoids starting from 2-furaldehyde. This synthesis involves a series of reactions including Wittig reaction, reduction, lithiation, alkylation, acylation, deoxygenation, and deacetylation, highlighting its versatility in organic synthesis and the production of natural products (Secinti & SeÇen, 2015).
Antagonist Synthesis
- The compound has been involved in the synthesis of non-peptide CCR5 antagonists, which are significant due to their biological activity. These antagonists have been synthesized through a series of reactions, and their structure and biological activity have been characterized, showcasing the compound’s role in medicinal chemistry (Bi, 2015).
Anticancer and Antiangiogenic Activity
- A series of compounds, including 2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide, have been evaluated for their antiproliferative activity against cancer cells. Selected compounds showed high in vitro and in vivo potency, binding to the colchicine site of tubulin, inducing apoptosis, and possessing potent vascular disrupting properties. This highlights the compound’s potential in anticancer and antiangiogenic therapy (Romagnoli et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-[[4-(furan-3-yl)phenyl]methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-23-16-6-7-18(20)17(10-16)19(22)21-11-13-2-4-14(5-3-13)15-8-9-24-12-15/h2-10,12H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNRMOSSYRWHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B2513993.png)
![3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513994.png)
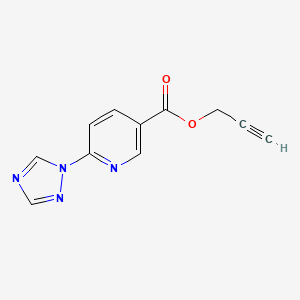
![4-(4-hydroxyphenyl)-1-methyl-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2513997.png)
![3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide](/img/structure/B2513998.png)
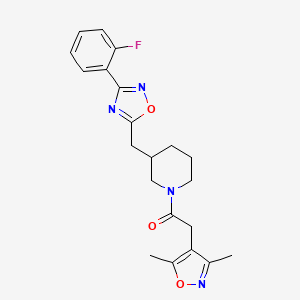
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2514001.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2514002.png)
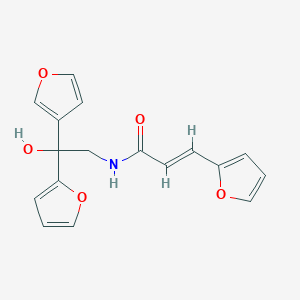
![2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid](/img/structure/B2514006.png)
![3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2514007.png)
![2-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B2514011.png)
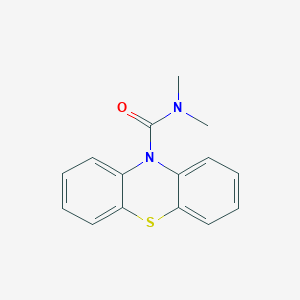
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)